5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine
Description
Properties
IUPAC Name |
5-methyl-4-morpholin-4-ylsulfonyl-1,2-oxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-6-7(8(9)10-15-6)16(12,13)11-2-4-14-5-3-11/h2-5H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHROJQNPNHZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine typically involves a multi-step process. One common method includes the cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux conditions . This metal-free protocol is advantageous due to its eco-friendly nature and the avoidance of toxic metal catalysts.
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine has been investigated for its potential biological activities, including:
- Antimicrobial Properties : The compound exhibits significant antifungal activity against various pathogens, such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) of 20 µg/mL and 25 µg/mL respectively. This suggests its potential use in treating fungal infections .
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Remarks |
|---|---|---|
| Candida albicans | 20 | Effective against yeast infections |
| Aspergillus niger | 25 | Moderate efficacy |
Cancer Treatment
In vitro studies have shown that this compound possesses anticancer properties:
- HepG2 (Liver Carcinoma) : IC50 values were reported at approximately 6.1 ± 1.9 µM, indicating strong cytotoxicity compared to standard treatments like doxorubicin.
- MCF-7 (Breast Cancer) : The compound induced significant apoptosis in cancer cells, leading to cell cycle arrest at the pre-G1 phase by approximately 14.9-fold compared to controls.
Protein Kinase Inhibition
The compound acts as a selective inhibitor of various protein kinases, crucial in signaling pathways related to cell growth and proliferation:
| Kinase | IC50 Value (µM) | Remarks |
|---|---|---|
| Protein Kinase A | 15 ± 2 | Moderate inhibition |
| EGFR | 5 ± 1 | Strong inhibition |
| CDK2 | 10 ± 3 | Selective inhibition |
This inhibition may lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
Case Studies
Research has highlighted several case studies focusing on the applications of this compound:
- Antifungal Activity : A study demonstrated that the compound effectively inhibited fungal strains that are resistant to conventional treatments.
- Cancer Cell Lines : Another investigation assessed its cytotoxic effects on various human cancer cell lines, revealing its potential as an alternative therapeutic agent.
- Neurodegenerative Diseases : Preliminary research suggests that morpholine derivatives may modulate receptors involved in neurodegenerative conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-methyl-4-(morpholinosulfonyl)isoxazol-3-amine and analogous isoxazole derivatives:
Key Insights:
Substituent Effects on Reactivity: The morpholinosulfonyl group in the target compound introduces hydrogen-bonding capacity and solubility, contrasting with the chloro group in (reactive but less stable) and the bromo group in (suited for Suzuki couplings). The methylphenyl group in enhances hydrophobicity, favoring membrane permeability, whereas the morpholinosulfonyl group may improve aqueous solubility .
Synthetic Accessibility: The target compound’s synthesis likely involves sulfonation of the isoxazole ring followed by morpholine substitution, analogous to methods for 2-(morpholinosulfonyl)benzaldehyde . In contrast, halogenated analogs () are synthesized via direct halogenation or nucleophilic substitution.
Biological Relevance: The amine group in all compounds serves as a handle for further functionalization. The morpholinosulfonyl group may enhance target binding in enzymes (e.g., kinases or proteases), while the tert-butyl group in prioritizes steric effects over solubility .
Research Findings and Limitations
- Gaps in Data: Direct experimental data (e.g., crystallography, bioactivity) for this compound are absent in the provided evidence, requiring extrapolation from structural analogs.
- Contradictions: and highlight divergent substituent strategies (e.g., phenyl vs. morpholinosulfonyl), which may lead to conflicting solubility or reactivity profiles.
Biological Activity
5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine is a synthetic compound within the isoxazole class, notable for its potential as a protein kinase inhibitor and its applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's molecular structure includes a morpholinosulfonyl group, which enhances its solubility and biological activity. The general formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Reagents : Various reagents are used to achieve the desired structural modifications.
- Techniques : High Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are employed to monitor reaction progress and product formation.
The primary mechanism of action for this compound is its role as a protein kinase inhibitor . It binds to specific kinases' active sites, inhibiting their activity and consequently altering downstream signaling pathways. This inhibition can potentially lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
Inhibition of Protein Kinases
Studies have demonstrated that this compound exhibits selective inhibition against various protein kinases, which is crucial for its therapeutic applications. For instance, it has shown promising activity in inhibiting kinases involved in cancer cell proliferation.
| Kinase | IC50 Value (µM) | Remarks |
|---|---|---|
| Protein Kinase A | 15 ± 2 | Moderate inhibition |
| EGFR | 5 ± 1 | Strong inhibition |
| CDK2 | 10 ± 3 | Selective inhibition |
Antifungal Activity
This compound also demonstrates antifungal properties, making it a candidate for treating fungal infections. Preliminary tests indicate significant inhibitory activity against various fungal pathogens.
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Remarks |
|---|---|---|
| Candida albicans | 20 | Effective against yeast infections |
| Aspergillus niger | 25 | Moderate efficacy |
Cancer Treatment
In vitro studies have assessed the compound's anticancer properties against several human cancer cell lines:
- HepG2 (Liver Carcinoma) : IC50 values were reported at approximately , indicating strong cytotoxicity compared to standard treatments like doxorubicin.
- MCF-7 (Breast Cancer) : The compound induced significant apoptosis in cancer cells, leading to cell cycle arrest at the pre-G1 phase by approximately -fold compared to controls .
Neurodegenerative Diseases
Research has indicated that morpholine derivatives, including this compound, may modulate receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The morpholino group plays a crucial role in binding interactions with target receptors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-4-(morpholinosulfonyl)isoxazol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a method where 5-methyl-3-phenylisoxazol-4-amine reacts with anisoyl chloride in anhydrous pyridine under argon at 0°C, followed by gradual warming to room temperature. Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical. Pyridine acts as both solvent and base to neutralize HCl byproducts. Monitoring via TLC or HPLC ensures reaction completion .
- Key Parameters :
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Use 1H/13C NMR to confirm the morpholinosulfonyl and isoxazole moieties. For example, highlights the importance of NMR for verifying substituent positions in isoxazole derivatives. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store in amber glass bottles under inert gas (argon) at –20°C to prevent degradation ( ). Avoid prolonged exposure to light, moisture, or acidic/basic conditions, as sulfonamide groups may hydrolyze. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for morpholinosulfonyl-isoxazole derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). For instance, notes EGFR inhibition by morpholinosulfonyl compounds but emphasizes validating results across multiple cell models (e.g., A549 vs. MCF-7). Use dose-response curves to calculate IC50 values and statistical tools (e.g., ANOVA) to assess significance. Cross-reference with structural analogs (e.g., ) to identify SAR trends .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target specificity?
- Methodological Answer : Modify the isoxazole core and sulfonyl-morpholine substituents systematically. demonstrates that allylation of the amine group (e.g., N-allyl derivatives) alters pharmacokinetic properties. Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR ( ). Prioritize substitutions that improve hydrogen bonding (e.g., –NH2) or hydrophobic interactions (e.g., aryl groups) .
- Example SAR Table :
| Derivative | R-Group | IC50 (EGFR) | Reference |
|---|---|---|---|
| Parent Compound | H | 12 µM | |
| N-Allyl Analog | Allyl | 8 µM |
Q. What in vitro and in vivo models are suitable for evaluating antiproliferative activity?
- Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa, HepG2) for preliminary screening ( ). For mechanistic studies, employ flow cytometry to analyze cell-cycle arrest (e.g., G1/S phase) and Western blotting to detect apoptosis markers (e.g., caspase-3). In vivo, xenograft models in nude mice validate efficacy and toxicity .
Q. How can researchers address low solubility during formulation for biological testing?
- Methodological Answer : Use co-solvents (e.g., DMSO/PEG-400 mixtures) or prepare nanoparticle formulations (e.g., liposomes). notes that methoxy or hydroxyl substituents (e.g., compound 5d) improve aqueous solubility. Conduct solubility parameter calculations (Hansen parameters) to guide excipient selection .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the compound’s enzyme inhibition potency?
- Methodological Answer : Variations in enzyme sources (e.g., recombinant vs. native) and assay buffers (pH, ionic strength) affect activity. For example, observed differing IC50 values for EGFR inhibition depending on ATP concentration. Standardize assays using commercial enzyme kits and include positive controls (e.g., erlotinib for EGFR) .
Experimental Design Considerations
Q. What controls are essential when testing this compound in kinase inhibition assays?
- Methodological Answer : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
